2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of functionalized thiophene aminoesters. One common method includes the use of palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig reactions . These reactions are performed under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate biological activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid can be compared with other similar compounds such as:
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Quinazolines: These are structural analogs with similar pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities.
Properties
Molecular Formula |
C7H5N3O2S |
---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
2-aminothieno[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2S/c8-7-9-2-3-1-4(6(11)12)13-5(3)10-7/h1-2H,(H,11,12)(H2,8,9,10) |
InChI Key |
UXKMFBLYPAYEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC(=NC=C21)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.